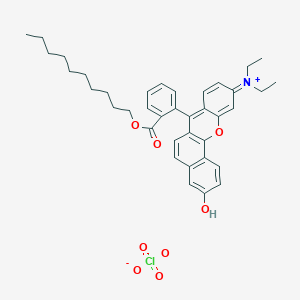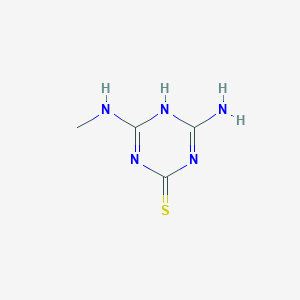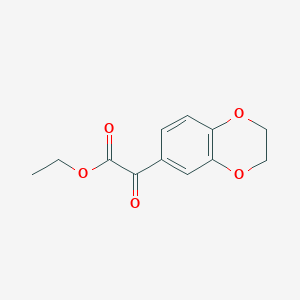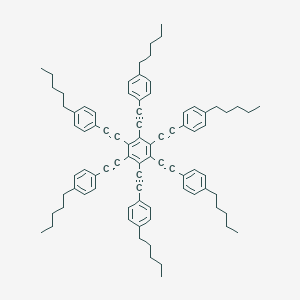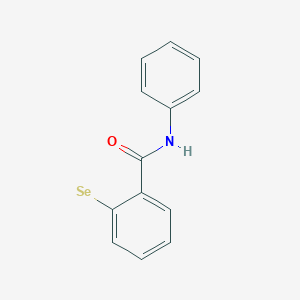
2-Selenylbenzanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Selenylbenzanilide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It is a selenium-containing derivative of benzanilide, which is a well-known nonsteroidal anti-inflammatory drug. 2-Selenylbenzanilide has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 2-Selenylbenzanilide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. Furthermore, 2-Selenylbenzanilide has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the development of anticancer drugs.
Efectos Bioquímicos Y Fisiológicos
2-Selenylbenzanilide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which makes it a potent antioxidant. Furthermore, 2-Selenylbenzanilide has been shown to inhibit the activity of various enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Selenylbenzanilide in lab experiments is its potent antioxidant and anti-inflammatory activity. This makes it a useful tool for studying the role of oxidative stress and inflammation in various disease models. However, one of the limitations of using 2-Selenylbenzanilide is its potential toxicity at high concentrations. Therefore, careful dose optimization is required when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on 2-Selenylbenzanilide. One potential direction is the development of new drugs based on the structure of 2-Selenylbenzanilide for the treatment of oxidative stress-related diseases such as cancer, diabetes, and cardiovascular diseases. Furthermore, the potential use of 2-Selenylbenzanilide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma should be explored further. Additionally, the molecular mechanisms underlying the anticancer activity of 2-Selenylbenzanilide need to be elucidated further to facilitate the development of new anticancer drugs.
Métodos De Síntesis
The synthesis of 2-Selenylbenzanilide can be achieved through a multistep process involving the reaction of benzanilide with selenium dioxide and sodium borohydride. The reaction proceeds via the formation of a selenium intermediate, which is then reduced to yield the final product.
Aplicaciones Científicas De Investigación
2-Selenylbenzanilide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases such as cancer, diabetes, and cardiovascular diseases. Furthermore, 2-Selenylbenzanilide has been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Propiedades
Número CAS |
139015-80-8 |
|---|---|
Nombre del producto |
2-Selenylbenzanilide |
Fórmula molecular |
C13H10NOSe |
Peso molecular |
275.2 g/mol |
InChI |
InChI=1S/C13H10NOSe/c15-13(11-8-4-5-9-12(11)16)14-10-6-2-1-3-7-10/h1-9H,(H,14,15) |
Clave InChI |
KWTUCBZCJBVRTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Se] |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Se] |
Otros números CAS |
139015-80-8 |
Sinónimos |
2-selenylbenzanilide ebselen selenol N-phenyl-2-carboxamidobenzeneselenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



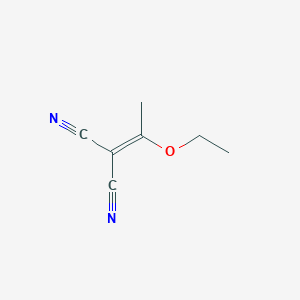
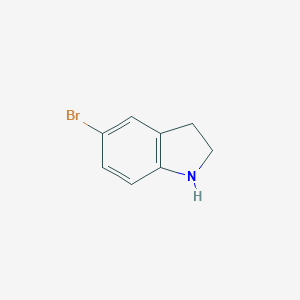
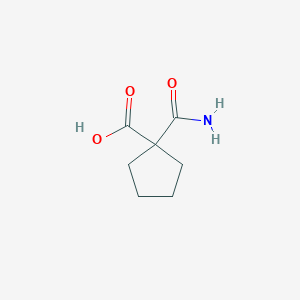
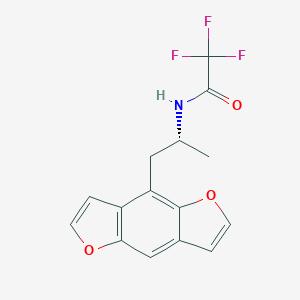
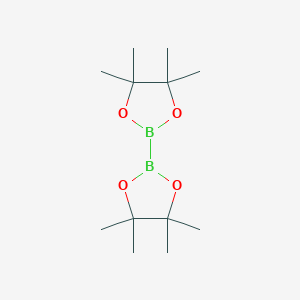
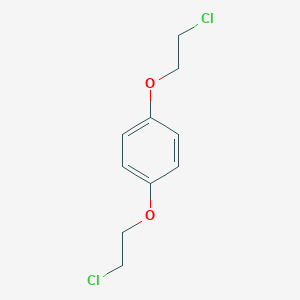
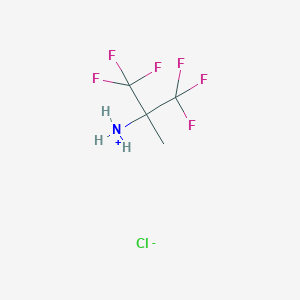
![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)

